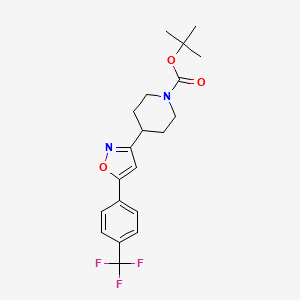
N-Boc 4-(5-(4-(trifluoromethyl)phenyl) isoxazol-3-YL)piperidine
Descripción general
Descripción
N-Boc 4-(5-(4-(trifluoromethyl)phenyl) isoxazol-3-YL)piperidine is a useful research compound. Its molecular formula is C20H23F3N2O3 and its molecular weight is 396.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-Boc 4-(5-(4-(trifluoromethyl)phenyl)isoxazol-3-yl)piperidine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
It features a piperidine ring substituted with an isoxazole moiety and a trifluoromethyl phenyl group. The presence of the trifluoromethyl group enhances lipophilicity and may influence receptor interactions, making it a candidate for various pharmacological applications.
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit notable antitumor properties. For instance, isoxazole derivatives have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. A study on related compounds demonstrated significant activity against BRAF(V600E) mutations, which are prevalent in melanoma .
Table 1: Summary of Antitumor Activities of Isoxazole Derivatives
| Compound | Target | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Isoxazole Derivative A | BRAF(V600E) | 0.5 | Apoptosis induction |
| Isoxazole Derivative B | EGFR | 1.2 | Cell cycle arrest |
| N-Boc 4-(5-(4-(trifluoromethyl)phenyl)isoxazol-3-YL)piperidine | TBD | TBD | TBD |
Anti-inflammatory Activity
The anti-inflammatory potential of similar piperidine derivatives has been documented, with several studies highlighting their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The trifluoromethyl group may contribute to enhanced interactions with inflammatory pathways, making these compounds promising candidates for treating inflammatory diseases.
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications on the piperidine and isoxazole rings significantly impact biological activity. For example, the introduction of electron-withdrawing groups like trifluoromethyl enhances potency against specific targets due to increased electron density at critical binding sites.
Case Studies
- In Vitro Studies : A series of isoxazole derivatives were synthesized and evaluated for their inhibitory effects on cancer cell lines. The results indicated that the presence of a trifluoromethyl group correlated with increased cytotoxicity in breast cancer models .
- Combination Therapy : Research has explored the synergistic effects of combining N-Boc 4-(5-(4-(trifluoromethyl)phenyl)isoxazol-3-YL)piperidine with established chemotherapeutics like doxorubicin. Preliminary data suggest enhanced efficacy in resistant cancer cell lines, warranting further investigation into combination regimens .
Propiedades
IUPAC Name |
tert-butyl 4-[5-[4-(trifluoromethyl)phenyl]-1,2-oxazol-3-yl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N2O3/c1-19(2,3)27-18(26)25-10-8-13(9-11-25)16-12-17(28-24-16)14-4-6-15(7-5-14)20(21,22)23/h4-7,12-13H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMDTZIOKWFEIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NOC(=C2)C3=CC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















